molecular formula C12H21NO B7784176 1-Cyclohexyl-3-methylpiperidin-4-one

1-Cyclohexyl-3-methylpiperidin-4-one

Cat. No.: B7784176
M. Wt: 195.30 g/mol
InChI Key: SHFOBFYCUAWAOO-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-methylpiperidin-4-one is a chemical compound with the molecular formula C12H21NO It is a piperidinone derivative, characterized by a cyclohexyl group attached to the nitrogen atom and a methyl group at the third position of the piperidine ring

Preparation Methods

The synthesis of 1-Cyclohexyl-3-methylpiperidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclohexylamine with 3-methyl-4-piperidone in the presence of a suitable catalyst can yield the desired compound. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific solvents and catalysts .

Chemical Reactions Analysis

1-Cyclohexyl-3-methylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, such as secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyclohexyl or methyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

1-Cyclohexyl-3-methylpiperidin-4-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: It is used in the study of biological systems and can act as a ligand in biochemical assays.

    Medicine: This compound is explored for its potential therapeutic properties, including its role in drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Cyclohexyl-3-methylpiperidin-4-one can be compared with other piperidinone derivatives, such as:

Properties

IUPAC Name

1-cyclohexyl-3-methylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-10-9-13(8-7-12(10)14)11-5-3-2-4-6-11/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFOBFYCUAWAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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